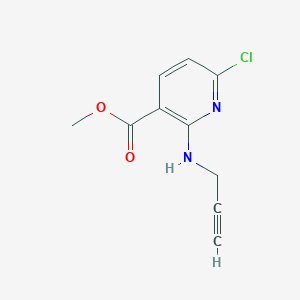

(6R)-6-methylpiperidin-3-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(6R)-5,6,7,8-tetrahydro-L-Biopterin (hydrochloride)” is a cofactor that, in the presence of enzyme site iron, binds to phenylalanine hydroxylase, tryptophan or tyrosine hydroxylase, and nitric oxide synthase (NOS), to facilitate the production of aromatic amino acids, neurotransmitters, and nitric oxide .

Synthesis Analysis

A process for the preparation of (2R,6R)-hydroxynorketamine is provided. The process requires no chromatography purification and affords the (2R,6R)-hydroxynorketamine in eight steps .

Chemical Reactions Analysis

Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites .

Physical And Chemical Properties Analysis

Metformin hydrochloride is widely used to treat diabetes mellitus. This review presents its physical and chemical properties and discusses methods of analysis that allow a quality assessment of metformin hydrochloride both as an individual drug and in combination with other antidiabetic medicines .

Scientific Research Applications

Synthesis and Chemical Properties

- Mannich Bases Derived from 3-Pipecoline, 4-Pipecoline, and 2,6-Dimethylmorpholine: The hydrochlorides of Mannich bases prepared in this study, involving 3-methylpiperidine and other related compounds, were tested for their solubilities in different solutions (Sun, 1962).

Biological and Pharmacological Applications

- Ganglionic Blocking Action: Methylpiperidines, including compounds like 2-methylpiperidine, demonstrated ganglionic blocking properties, suggesting potential implications in neuropharmacology (Vidal-Beretervide et al., 1966).

- Antioxidant and Antimicrobial Potential: 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters, synthesized through a Mannich reaction involving methylpiperidine derivatives, showed promising antioxidant and antimicrobial activities (Harini et al., 2014).

- Neurotropic Properties: New derivatives of 1-methylpiperidine were found to exhibit local anesthetic and antihypoxic actions, highlighting their potential in neuropharmacological applications (Kurbat et al., 1992).

Synthesis and Structural Analysis

- Enantioselective Synthesis: The stereoselective synthesis of insecticidal piperidine alkaloids starting from d-alanine, which involves methylpiperidines, was reported, underlining the importance of these compounds in synthetic organic chemistry (Nakatani et al., 2006).

- Cocrystals and NMR Study: Studies on bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride and related derivatives provided insights into their structural properties, useful in material science and molecular engineering (Dega-Szafran et al., 2006).

Miscellaneous Applications

- Anticonvulsant and Neurotoxicity Evaluation: Novel compounds synthesized from kojic acid or allomaltol with piperidine derivatives, including methylpiperidines, exhibited anticonvulsant activities, suggesting their use in epilepsy treatment (Aytemir & Çalış, 2010).

Mechanism of Action

Ketamine’s metabolites, and (2R,6R)-hydroxynorketamine in particular, may play a greater role in its clinical activity than previously believed. The activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and the mammalian target of rapamycin by ketamine are mechanisms that are still being elucidated .

Safety and Hazards

Future Directions

In this article, the author reviews the mechanisms of the antidepressant actions of the enantiomers of ketamine and its metabolites, (S)-norketamine and (2R,6R)-hydroxynorketamine (HNK) and discusses the role of the brain-gut-microbiota axis and brain-spleen axis in stress-related psychiatric disorders, such as depression .

properties

IUPAC Name |

(6R)-6-methylpiperidin-3-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-5-2-3-6(8)4-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFMRQAUOAAUHP-NUBCRITNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC(=O)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6R)-6-methylpiperidin-3-one hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2632641.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-acetylazetidine-3-carboxamide](/img/structure/B2632644.png)

![(E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2632645.png)

![(E)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2632646.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2632649.png)

![N-{4-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2632650.png)

![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2632653.png)